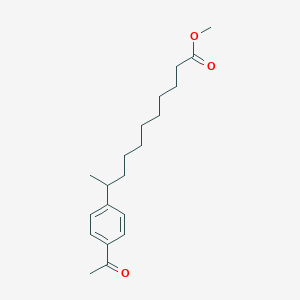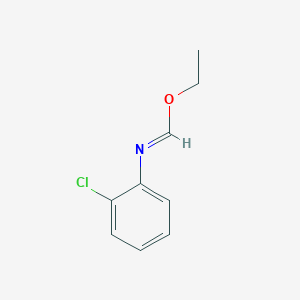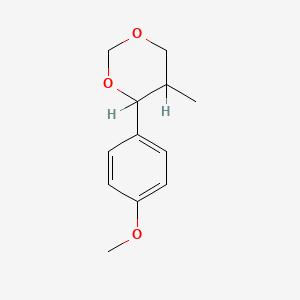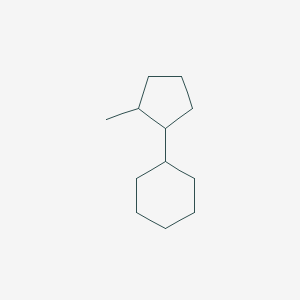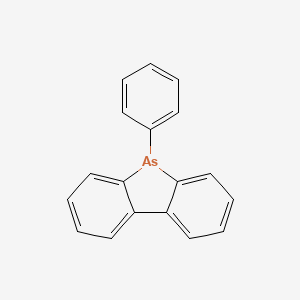
5H-Dibenzarsole, 5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Dibenzarsole, 5-phenyl- is an organoarsenic compound characterized by its unique structure, which includes a dibenzarsole core with a phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzarsole, 5-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromophenylacetylene with sodium azide in the presence of a copper catalyst to form the desired dibenzarsole structure . The reaction conditions often include the use of dimethyl sulfoxide (DMSO) as a solvent and heating to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for 5H-Dibenzarsole, 5-phenyl- are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety protocols due to the involvement of arsenic compounds.
Chemical Reactions Analysis
Types of Reactions
5H-Dibenzarsole, 5-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
5H-Dibenzarsole, 5-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying the biological activity of organoarsenic compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Possible applications in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5H-Dibenzarsole, 5-phenyl- involves its interaction with biological molecules. The compound can bind to proteins and enzymes, potentially inhibiting their function. The exact molecular targets and pathways are still under investigation, but it is believed that the arsenic atom plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
5H-Dibenzo[b,f]azepine: Similar structure but lacks the arsenic atom.
Phenylarsine oxide: Contains arsenic but has a different core structure.
Benzene derivatives: Various compounds with similar aromatic rings but different substituents.
Uniqueness
5H-Dibenzarsole, 5-phenyl- is unique due to the presence of both the dibenzarsole core and the phenyl substituent.
Properties
CAS No. |
6633-49-4 |
|---|---|
Molecular Formula |
C18H13As |
Molecular Weight |
304.2 g/mol |
IUPAC Name |
5-phenylbenzo[b]arsindole |
InChI |
InChI=1S/C18H13As/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H |
InChI Key |
LMOSVIMZPPKUDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As]2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


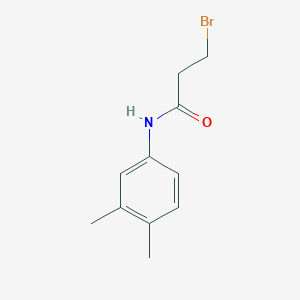
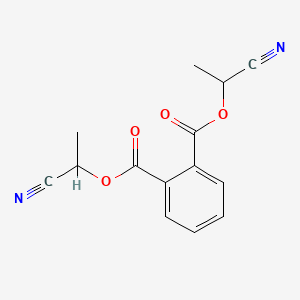
![Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione](/img/structure/B14727504.png)
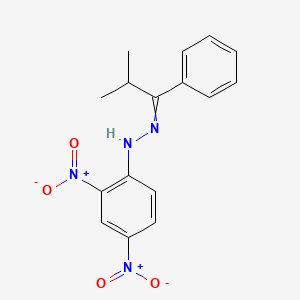

![2,2'-(1h-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol](/img/structure/B14727523.png)

![4-Oxospiro[cyclohexane-1,9'-fluorene]-3-carbonitrile](/img/structure/B14727535.png)

